Tributyl[(propoxycarbonothioyl)sulfanyl]stannane
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Overview
Description
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane can be synthesized through the reaction of tributylstannane with propoxycarbonothioyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of organotin compounds often involves the reaction of tin tetrachloride with organolithium or Grignard reagents. For this compound, a similar approach can be employed, where tributylstannane is reacted with the appropriate thioester under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation: It can be oxidized to form tin oxides or other organotin oxides.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like silanes or indium hydrides.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are typically employed.
Major Products
Reduction: The major products are typically the reduced organic compounds and tin hydrides.
Substitution: The products include substituted organotin compounds.
Oxidation: The products are organotin oxides or hydroxides.
Scientific Research Applications
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in radical reactions, particularly in the synthesis of complex organic molecules.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of tributyl[(propoxycarbonothioyl)sulfanyl]stannane involves the formation of tin-centered radicals. These radicals can initiate a variety of reactions, including hydrogen atom transfer and radical cyclization. The molecular targets include organic substrates that can undergo radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Vinyl tributyltin: Used in Stille coupling reactions as a source of vinyl anion equivalents.
Tributylpropynylstannane: Employed in alkynylation reactions.
Uniqueness
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane is unique due to its specific functional groups that allow for a broader range of chemical transformations compared to other organotin compounds. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
89154-72-3 |
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Molecular Formula |
C16H34OS2Sn |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
O-propyl tributylstannylsulfanylmethanethioate |
InChI |
InChI=1S/C4H8OS2.3C4H9.Sn/c1-2-3-5-4(6)7;3*1-3-4-2;/h2-3H2,1H3,(H,6,7);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
JXVYGSKXDUVCCG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC(=S)OCCC |
Origin of Product |
United States |
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